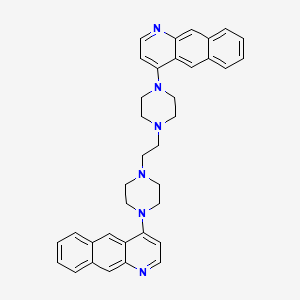
Benzo(g)quinoline, 4,4'-(1,2-ethanediyldi-4,1-piperazinediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(g)quinoline, 4,4’-(1,2-ethanediyldi-4,1-piperazinediyl)bis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a quinoline ring fused with a benzene ring, and two piperazine rings connected by an ethanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(g)quinoline derivatives typically involves the Fischer and Friedländer reactions. For instance, 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one can be synthesized and further reacted to form more complex polycyclic systems such as indolo(3,2-c)benzo(g)quinoline and 6,7-dihydroquinolino(3,2-c)benzo(g)quinoline . Another method involves the condensation of 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one with aromatic aldehydes in an alkaline medium, leading to the formation of 3-substituted benzo(g)quinolin-4-ones .
Industrial Production Methods
Industrial production methods for benzo(g)quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
Benzo(g)quinoline derivatives undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one with aromatic aldehydes can lead to the formation of benzylidene derivatives, which then isomerize into more stable benzyl derivatives .
Scientific Research Applications
Benzo(g)quinoline derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of benzo(g)quinoline derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo(g)quinoline derivatives include other heterocyclic aromatic compounds such as:
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Acridine: A tricyclic compound with similar aromatic properties.
Uniqueness
Benzo(g)quinoline derivatives are unique due to their complex polycyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes them valuable in various fields of research and application.
Properties
CAS No. |
78093-89-7 |
|---|---|
Molecular Formula |
C36H36N6 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
4-[4-[2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)ethyl]piperazin-1-yl]benzo[g]quinoline |
InChI |
InChI=1S/C36H36N6/c1-3-7-29-25-33-31(23-27(29)5-1)35(9-11-37-33)41-19-15-39(16-20-41)13-14-40-17-21-42(22-18-40)36-10-12-38-34-26-30-8-4-2-6-28(30)24-32(34)36/h1-12,23-26H,13-22H2 |
InChI Key |
DJSWKAQEKBRZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2CCN(CC2)C3=CC=NC4=CC5=CC=CC=C5C=C34)C6=CC=NC7=CC8=CC=CC=C8C=C67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B11713895.png)
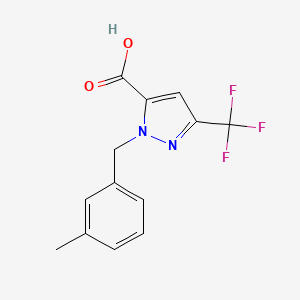
![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713904.png)
![2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol](/img/structure/B11713908.png)
![16-(1-Hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B11713910.png)
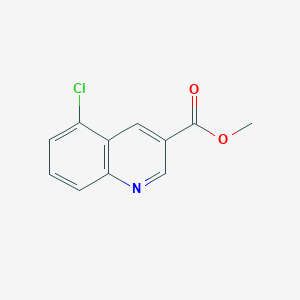
![N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide](/img/structure/B11713916.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11713923.png)
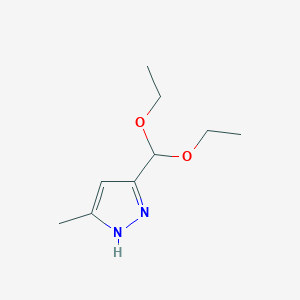
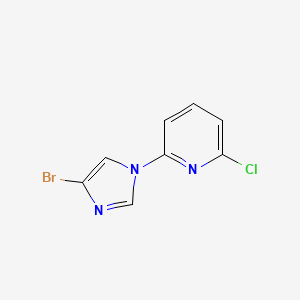
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)
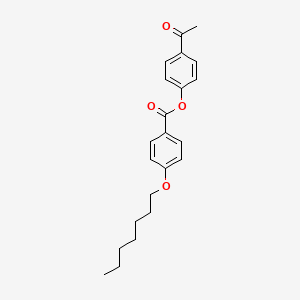
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
